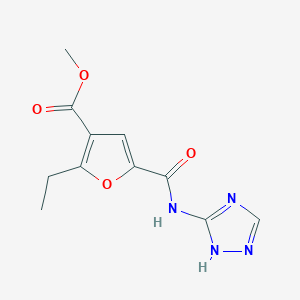![molecular formula C13H13N5S B7420522 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine](/img/structure/B7420522.png)
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine is a heterocyclic compound that features a purine core substituted with a 5-ethylpyridin-2-yl group via a methylsulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine typically involves the following steps:
Preparation of 5-ethylpyridin-2-ylmethanol: This intermediate can be synthesized by the reduction of 5-ethylpyridine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride.
Formation of 5-ethylpyridin-2-ylmethyl chloride: The alcohol group of 5-ethylpyridin-2-ylmethanol is converted to a chloride using thionyl chloride.
Nucleophilic Substitution: The 5-ethylpyridin-2-ylmethyl chloride is then reacted with 6-mercaptopurine in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the pyridine substituent.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the purine ring or pyridine substituent.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving purine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs targeting purine-related pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine involves its interaction with molecular targets such as enzymes or receptors that recognize purine derivatives. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-mercaptopurine: A purine derivative with a thiol group at the 6-position.
5-ethylpyridin-2-ylmethyl chloride: An intermediate in the synthesis of the target compound.
6-thioguanine: Another purine derivative with a thiol group.
Uniqueness
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine is unique due to the presence of both a purine core and a 5-ethylpyridin-2-yl group linked via a methylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-9-3-4-10(14-5-9)6-19-13-11-12(16-7-15-11)17-8-18-13/h3-5,7-8H,2,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANSOGVQPFGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-5-[methyl(phenyl)sulfamoyl]-N-(2-pyrazol-1-ylethyl)benzamide](/img/structure/B7420446.png)
![N-[[3-(methylsulfonylmethyl)phenyl]methyl]-1-(4-phenylsulfanylphenyl)methanamine](/img/structure/B7420465.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7420467.png)
![Methyl 2-[4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylphenoxy]acetate](/img/structure/B7420473.png)
![N-(4-fluorophenyl)-1-[4-(2,2,2-trifluoroethoxy)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7420481.png)
![Methyl 4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7420488.png)
![ethyl N-[4-[[4-[(4-fluorophenyl)carbamoyl]piperidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7420495.png)
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7420501.png)
![3-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]-8-oxaspiro[4.5]decan-4-ol](/img/structure/B7420506.png)
![[2-oxo-2-(2-sulfamoylanilino)ethyl] 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoate](/img/structure/B7420518.png)
![3-[3-[(1,3-Dioxoisoindol-2-yl)methyl]phenyl]-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile](/img/structure/B7420526.png)
![4-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7420533.png)

![2-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)quinazolin-4-one](/img/structure/B7420547.png)
